barium(2+);3,4,5,6-tetraoxocyclohexene-1,2-diolate
Overview
Description
barium(2+);3,4,5,6-tetraoxocyclohexene-1,2-diolate: is a chemical compound with the molecular formula C₆H₂O₆Ba It is known for its unique structure, which includes a cyclohexene ring with multiple ketone and hydroxyl groups, and its association with barium
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of barium(2+);3,4,5,6-tetraoxocyclohexene-1,2-diolate typically involves the reaction of rhodizonic acid with barium hydroxide. The reaction is carried out in an aqueous medium, where rhodizonic acid reacts with barium hydroxide to form the barium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade rhodizonic acid and barium hydroxide, with careful monitoring of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form additional ketone groups.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of additional ketone groups.
Reduction: Conversion of ketone groups to hydroxyl groups.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It is used in assays to detect the presence of certain ions, such as barium and strontium.
Medicine: While not widely used in medicine, the compound’s derivatives are explored for potential therapeutic applications, particularly in the development of new drugs.
Industry: In industrial applications, the compound is used as a catalyst in certain chemical processes. It is also used in the production of specialized materials with unique properties.
Mechanism of Action
The mechanism of action of barium(2+);3,4,5,6-tetraoxocyclohexene-1,2-diolate involves its interaction with various molecular targets. The compound’s hydroxyl and ketone groups allow it to form hydrogen bonds and coordinate with metal ions. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical and biological processes.
Comparison with Similar Compounds
- 5-Cyclohexene-1,2,3,4-tetrone, 5,6-dihydroxy-, disodium salt
- 5-Cyclohexene-1,2,3,4-tetrone, 5,6-dihydroxy-, dipotassium salt
- Rhodizonic acid
Uniqueness: The barium salt of 5-Cyclohexene-1,2,3,4-tetrone, 5,6-dihydroxy- is unique due to its association with barium, which imparts distinct chemical properties compared to its sodium and potassium counterparts
Properties
IUPAC Name |
barium(2+);3,4,5,6-tetraoxocyclohexene-1,2-diolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2O6.Ba/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8H;/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQKYFXHLIXQIV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].[Ba+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
118-76-3 (Parent) | |
Record name | EINECS 240-856-4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016833526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9066120 | |
Record name | 5-Cyclohexene-1,2,3,4-tetrone, 5,6-dihydroxy-, barium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16833-52-6 | |
Record name | EINECS 240-856-4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016833526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Cyclohexene-1,2,3,4-tetrone, 5,6-dihydroxy-, barium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Cyclohexene-1,2,3,4-tetrone, 5,6-dihydroxy-, barium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone, monobarium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Barium rhodizonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6NB2T9HAX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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